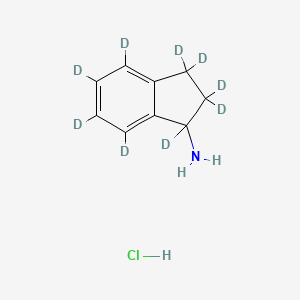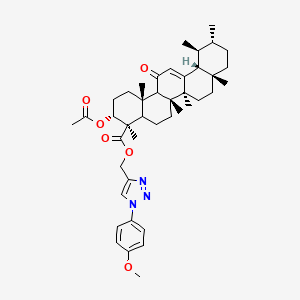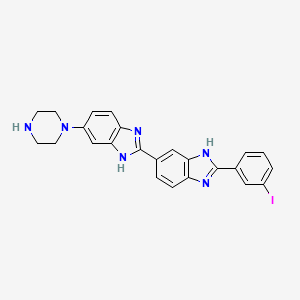
DNA intercalator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA intercalator 2 is a compound that inserts itself between the base pairs of DNA, disrupting the structure and function of the DNA molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNA intercalator 2 typically involves the formation of planar aromatic moieties that can insert between DNA base pairs. One common synthetic route includes the use of cyclodextrin-based porous polymers to encapsulate the intercalator, enhancing its delivery and reducing toxicity . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the intercalator structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes purification steps such as crystallization and chromatography to obtain the pure compound. Quality control measures are essential to ensure the intercalator’s efficacy and safety for use in medical applications .
Analyse Des Réactions Chimiques
Types of Reactions
DNA intercalator 2 undergoes various chemical reactions, including:
Oxidation: The intercalator can be oxidized to form reactive intermediates that further interact with DNA.
Reduction: Reduction reactions can modify the intercalator’s structure, affecting its binding affinity to DNA.
Substitution: Substitution reactions can introduce different functional groups to the intercalator, altering its properties and interactions with DNA.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the intercalation process .
Major Products Formed
The major products formed from these reactions include modified intercalators with enhanced or reduced binding affinity to DNA. These modifications can influence the intercalator’s effectiveness in inhibiting DNA replication and transcription .
Applications De Recherche Scientifique
DNA intercalator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA interactions and to develop new intercalating agents with improved properties.
Biology: Employed in molecular biology techniques to label and visualize DNA.
Medicine: Utilized in cancer therapy to inhibit the proliferation of cancer cells by disrupting DNA function.
Industry: Applied in the development of biosensors and nanotechnology for detecting and manipulating DNA.
Mécanisme D'action
DNA intercalator 2 exerts its effects by inserting itself between the base pairs of DNA, causing structural distortions that inhibit DNA replication and transcription. The intercalator’s planar aromatic moieties fit snugly between the DNA base pairs, stabilizing the DNA-intercalator complex and preventing the normal functioning of the DNA molecule. This mechanism is particularly effective in targeting rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to DNA intercalator 2 include:
Doxorubicin: A widely used anticancer drug that intercalates into DNA and disrupts its function.
Ethidium Bromide: A fluorescent dye used to stain DNA in molecular biology experiments.
Proflavine: An antiseptic and DNA intercalator used in medical and research applications.
Uniqueness
This compound is unique in its ability to form stable complexes with DNA, making it highly effective in inhibiting DNA replication and transcription. Its specific structure allows for targeted interactions with DNA, reducing off-target effects and enhancing its therapeutic potential .
Propriétés
Formule moléculaire |
C24H21IN6 |
|---|---|
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
2-(3-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C24H21IN6/c25-17-3-1-2-15(12-17)23-27-19-6-4-16(13-21(19)29-23)24-28-20-7-5-18(14-22(20)30-24)31-10-8-26-9-11-31/h1-7,12-14,26H,8-11H2,(H,27,29)(H,28,30) |
Clé InChI |
IGDRAJNTZKOMAW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
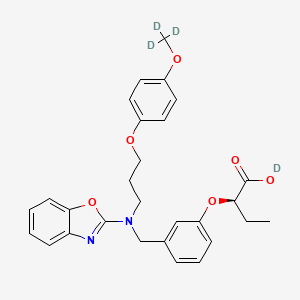
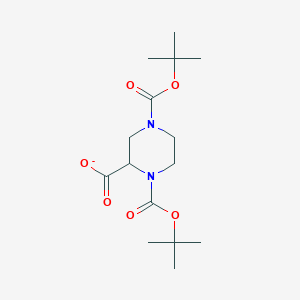
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
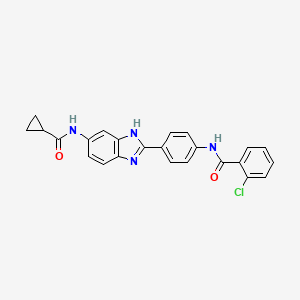

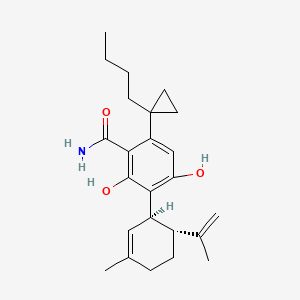
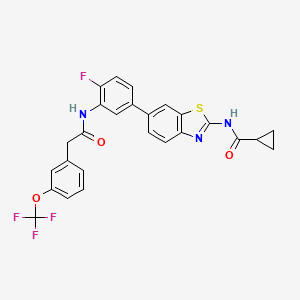
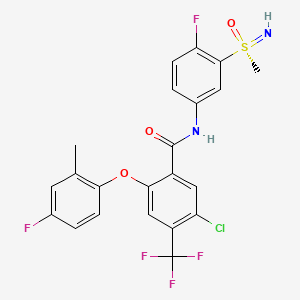
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
